Cbl-b-IN-3
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Overview
Description
C7683 is a synthetic organic compound known for its role as an inhibitor of the novel oncology drug target Casitas B lymphoma-b (Cbl-b). Cbl-b is a RING-type E3 ubiquitin ligase that negatively regulates the activity of immune cells, making it an attractive target for cancer immunotherapy .
Preparation Methods
The preparation of C7683 involves synthetic organic chemistry techniques. The compound is synthesized through a series of reactions that include the formation of a triazole ring and the attachment of various functional groups to achieve the desired molecular structure . The specific reaction conditions and industrial production methods are proprietary and detailed in patents and scientific literature .
Chemical Reactions Analysis
C7683 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: C7683 can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
C7683 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of E3 ubiquitin ligases.
Biology: C7683 is utilized in cellular assays to investigate its effects on immune cell regulation.
Medicine: The compound is being explored for its potential in cancer immunotherapy due to its ability to inhibit Cbl-b and promote anti-tumor immune responses
Mechanism of Action
C7683 exerts its effects by binding to the full-length Cbl-b protein and its N-terminal fragment containing the TKBD-LHR-RING domains. This binding stabilizes Cbl-b in an inactive conformation, preventing it from ubiquitinating and targeting protein tyrosine kinases for degradation. This inhibition promotes the activation of immune cells and enhances anti-tumor immune responses .
Comparison with Similar Compounds
C7683 is similar to other small-molecule inhibitors of E3 ubiquitin ligases, such as NX-1607. C7683 is unique in its specific binding and stabilization of Cbl-b in an inactive conformation. Similar compounds include:
NX-1607: An analogue of C7683 with a similar mechanism of action.
Compound 23: Another related compound with inhibitory effects on Cbl-b
C7683 stands out due to its potent binding affinity and specific inhibition of Cbl-b, making it a valuable tool in cancer immunotherapy research .
Properties
CAS No. |
2573775-59-2 |
---|---|
Molecular Formula |
C30H34F3N5O |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-[3-[3-methyl-1-(4-methyl-1,2,4-triazol-3-yl)cyclobutyl]phenyl]-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C30H34F3N5O/c1-19-6-5-9-37(15-19)16-21-10-24-25(26(11-21)30(31,32)33)17-38(27(24)39)23-8-4-7-22(12-23)29(13-20(2)14-29)28-35-34-18-36(28)3/h4,7-8,10-12,18-20H,5-6,9,13-17H2,1-3H3/t19-,20?,29?/m0/s1 |
InChI Key |
HUOLMBXGHHSYHC-QORSJFMISA-N |
Isomeric SMILES |
C[C@H]1CCCN(C1)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(CC(C5)C)C6=NN=CN6C)C(=C2)C(F)(F)F |
Canonical SMILES |
CC1CCCN(C1)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(CC(C5)C)C6=NN=CN6C)C(=C2)C(F)(F)F |
Origin of Product |
United States |
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